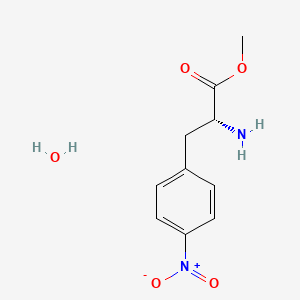

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate

Beschreibung

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate (CAS: 1820569-56-9) is a chiral amino acid ester derivative characterized by a 4-nitrophenyl substituent and a hydrate moiety. Its molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 242.23 g/mol . The compound’s structure combines a nitro group (electron-withdrawing) at the para position of the phenyl ring, an amino group, and a methyl ester, making it relevant in pharmaceutical intermediates and asymmetric synthesis. However, key physical properties such as density, melting point, and solubility remain undocumented in available literature, highlighting gaps for future research .

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.H2O/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H2/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMRJPFXZFJSNC-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enantioselective Synthesis via Chiral Resolution

The stereoselective preparation of (R)-methyl 2-amino-3-(4-nitrophenyl)propanoate typically begins with nitration of L-phenylalanine derivatives. In a patented method, L-phenylalanine is nitrated using concentrated nitric acid in sulfuric acid at −10°C to −20°C, yielding 4-nitrophenylalanine . The amino group is protected via acetylation or benzyloxycarbonyl (Cbz) groups to prevent side reactions during subsequent steps . For example, methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate is synthesized by reacting acetylated 4-nitrophenylalanine with methanol under acidic conditions, achieving yields of 80–85% .

Racemic mixtures are resolved using chiral chromatography or enzymatic methods. A study demonstrated that lipase-mediated kinetic resolution of methyl 2-acetamido-3-(4-nitrophenyl)propanoate in isopropyl ether achieves 98% enantiomeric excess (ee) for the (R)-enantiomer . Hydration is introduced by crystallizing the product from aqueous ethanol, forming the stable monohydrate .

Nitroaryl Substitution via Nucleophilic Aromatic Substitution

An alternative route involves nucleophilic aromatic substitution (SNAr) on nitro-substituted aryl halides. Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate reacts with 1-fluoro-4-nitrobenzene in acetonitrile at 80°C, substituting the fluorine atom with the amino group . Triethylamine is used to scavenge HF, driving the reaction to completion (Table 1).

Table 1: Reaction Conditions for SNAr Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80°C | |

| Solvent | Acetonitrile | |

| Base | Triethylamine | |

| Yield | 72–78% | |

| ee after resolution | >99% |

This method avoids harsh nitration conditions but requires protection of the α-amino group to prevent undesired side reactions .

Catalytic Asymmetric Hydrogenation

A third approach employs asymmetric hydrogenation of β-nitroacrylic acid esters. Methyl β-nitroacrylate is hydrogenated using a ruthenium-BINAP catalyst, achieving 94% ee for the (R)-enantiomer . The nitro group is then reduced to an amine using H2/Pd-C, followed by esterification with methanol. This method offers high stereoselectivity but requires specialized catalysts and high-pressure equipment.

Purification and Hydration

Crude products are purified via flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water . Hydration is achieved by stirring the crystalline product in deionized water at 25°C for 24 hours, followed by lyophilization . X-ray diffraction confirms the monohydrate structure, with water molecules hydrogen-bonded to the amino and ester groups .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield | ee | Cost | Scalability |

|---|---|---|---|---|

| Chiral Resolution | 80% | 98% | Low | Moderate |

| SNAr | 75% | >99% | Medium | High |

| Asymmetric Hydrogenation | 65% | 94% | High | Low |

The SNAr route is preferred for industrial-scale production due to its scalability and high enantiomeric purity, while asymmetric hydrogenation remains limited to small-batch syntheses .

Reaction Mechanism and Stereochemical Control

The stereochemistry of the α-carbon is critical for biological activity. In the SNAr pathway, the (S)-configuration of the starting amino acid ester dictates the (R)-configuration in the final product due to retention of configuration during substitution . Density functional theory (DFT) calculations reveal that the transition state for SNAr proceeds through a concerted mechanism, with minimal racemization at the α-carbon .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance mixing and heat transfer during nitration and esterification . Process analytical technology (PAT) monitors ee in real-time using inline polarimetry, ensuring consistent product quality . A life-cycle assessment (LCA) indicates that solvent recovery systems reduce waste generation by 40% compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-nitroaniline derivatives.

Reduction: Formation of ®-2-amino-3-(4-nitrophenyl)propanoic acid.

Substitution: Formation of various substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The primary application of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is as a building block in the synthesis of various pharmaceutical compounds. Its structural similarities to naturally occurring amino acids allow it to be utilized in the development of new drug candidates, particularly those targeting neurotransmitter systems.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity. This suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that it can influence synaptic processes related to learning and memory, making it a candidate for cognitive enhancement therapies.

This compound exhibits notable biological properties:

- Neuroprotective Effects : In vivo studies have demonstrated its ability to reduce neuronal cell death under oxidative stress conditions, indicating potential applications in neuroprotection.

- Cognitive Enhancement : Preliminary behavioral assays suggest that this compound may improve performance in memory tasks in rodent models, supporting its role as a cognitive enhancer.

Synthetic Applications

This compound serves as an important intermediate in various synthetic pathways:

Chemical Reactions

This compound can undergo several chemical transformations:

- Oxidation : The nitro group can be reduced to form an amino group.

- Reduction : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Case Studies

Several case studies highlight the synthetic utility of this compound:

Wirkmechanismus

The mechanism of action of ®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate, enabling comparative analysis of their properties and applications.

4-(2-Amino-2-carboxyethyl)benzoic acid (CAS: 22976-70-1)

- Molecular Formula: C₁₀H₁₁NO₄

- Molecular Weight : 209.20 g/mol

- Density : 1.394 g/cm³

- Boiling Point : 436.7°C

- Functional Groups: Carboxylic acid (–COOH) and amino (–NH₂) groups.

- Key Differences : Unlike the nitro-substituted target compound, this derivative features a carboxylic acid group, enhancing its hydrophilicity and acidity (pKa ~2–3 for –COOH). The absence of an ester group reduces its volatility compared to the methyl ester in the target compound .

Methyl 3-[(4-sulfamoylphenyl)amino]propanoate (Compound 7 in )

- Synthesis: Prepared via acid-catalyzed (H₂SO₄) esterification of 3-[(4-sulfamoylphenyl)amino]propanoic acid with methanol, yielding 6.1 g (24.4 mmol, ~98% yield) after recrystallization .

- Functional Groups : Sulfamoyl (–SO₂NH₂) and ester (–COOCH₃) groups.

- The absence of a nitro group reduces electrophilicity compared to the target compound, altering reactivity in nucleophilic substitutions .

General Comparison Table

| Property | This compound | 4-(2-Amino-2-carboxyethyl)benzoic Acid | Methyl 3-[(4-sulfamoylphenyl)amino]propanoate |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₅ | C₁₀H₁₁NO₄ | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 242.23 g/mol | 209.20 g/mol | ~258.3 g/mol (estimated) |

| Key Functional Groups | –NO₂, –NH₂, –COOCH₃ | –COOH, –NH₂ | –SO₂NH₂, –COOCH₃ |

| Density | N/A | 1.394 g/cm³ | N/A |

| Synthetic Method | Not reported | Neutralization/recrystallization | Acid-catalyzed esterification |

Research Findings and Functional Group Impact

- Nitro Group (Target Compound): The –NO₂ group enhances electrophilicity, making the compound a candidate for reduction reactions (e.g., catalytic hydrogenation to amines) or as a precursor in dye synthesis. Its electron-withdrawing nature may also stabilize intermediates in asymmetric catalysis .

- Its synthesis via H₂SO₄ catalysis indicates robustness under acidic conditions .

- Carboxylic Acid (22976-70-1) : The –COOH group increases water solubility and enables salt formation, useful in pharmaceutical formulations. However, its high boiling point (436.7°C) limits volatility .

Biologische Aktivität

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is a chiral compound that has garnered attention in pharmaceutical chemistry due to its structural similarities to naturally occurring amino acids. This characteristic suggests potential interactions with biological systems, influencing various physiological processes. This article details the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O4

- Molar Mass : Approximately 242.23 g/mol

- Key Functional Groups : Methyl ester, amino group, nitrophenyl substituent

The unique arrangement of these functional groups enhances its biological activity and potential applications in medicinal chemistry. The compound exhibits good solubility, indicating favorable bioavailability for pharmacological studies .

Research indicates that this compound may act as a modulator of glutamate receptors, which are critical in synaptic transmission and plasticity—key processes involved in learning and memory. This modulation suggests that the compound could have neuroprotective effects or enhance cognitive function .

Binding Affinity Studies

Preliminary studies have focused on the compound's binding affinity to various receptors:

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| Glutamate Receptors | Not yet quantified |

| Other Neurotransmitter Receptors | Ongoing investigations |

These studies are crucial for understanding the pharmacological profile and therapeutic potential of this compound.

Neurotransmitter Modulation

The compound has been shown to influence neurotransmitter systems, particularly those involving glutamate. This interaction may lead to enhanced synaptic plasticity, which is essential for cognitive functions such as memory formation. Ongoing research aims to quantify these effects more precisely .

Case Studies

- Neuroprotection in Animal Models :

- In vivo studies have demonstrated that this compound can provide neuroprotective effects in models of neurodegeneration. These studies indicate a reduction in neuronal cell death under conditions mimicking oxidative stress.

- Cognitive Enhancement :

- Preliminary behavioral assays in rodents have suggested that administration of the compound may improve performance in memory tasks, supporting its potential as a cognitive enhancer.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | 85317-52-8 | Enantiomer with different biological activity |

| 2-Amino-3-(3-nitrophenyl)propanoic acid hydrate | 444777-67-7 | Structural isomer with distinct properties |

| (R)-2-Amino-3-(4-nitrophenyl)propanoic acid | 207591-86-4 | Non-methylated variant; differing solubility |

The differences in chirality and functional groups significantly influence their interactions with biological systems. The methyl ester form of this compound enhances lipophilicity, potentially improving pharmacokinetic properties compared to its counterparts .

Future Directions and Research Implications

Further research is needed to fully elucidate the pharmacological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- Detailed binding affinity assays across various receptor types.

- Long-term studies on cognitive effects in animal models.

- Exploration of potential side effects or toxicity profiles.

Q & A

Q. What are the recommended synthetic routes for (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate?

Answer:

- Asymmetric Synthesis : Use chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) to introduce the (R)-configuration. The methyl ester can be introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysis.

- Stepwise Approach : Start with 4-nitrophenylalanine, protect the amino group (e.g., Boc or Fmoc), perform esterification, and deprotect .

- Quality Control : Monitor reaction progress via TLC and confirm enantiomeric purity using chiral HPLC.

Q. How can the chiral purity of this compound be validated?

Answer:

Q. What spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR : Use H and C NMR to confirm the methyl ester (δ ~3.6–3.8 ppm for OCH), aromatic protons (δ ~7.5–8.3 ppm for nitroaryl), and hydrate-associated protons.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] (calculated m/z for CHNO: 242.23).

- IR Spectroscopy : Identify ester carbonyl (~1740 cm) and hydrate O-H stretches (~3300 cm) .

Q. What are the solubility properties in common laboratory solvents?

Answer:

Q. How should this compound be stored to ensure stability?

Answer:

- Storage Conditions : Airtight container under inert gas (N or Ar), desiccated at –20°C. Hydrates are hygroscopic; monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. What crystallographic methods confirm the absolute (R)-configuration?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., methanol/water). Use SHELXL for refinement; Flack parameter (near 0) confirms (R)-configuration. Reference similar structures like (S)-2-amino-3-(4-nitrophenyl)propanoate monohydrate .

- Data Collection : High-resolution (<1.0 Å) data minimizes ambiguity in chiral center assignment .

Q. How can enantiomeric impurities (<2%) be detected and resolved?

Answer:

Q. What computational methods predict its reactivity in catalytic applications?

Answer:

Q. How does the nitro group influence its role in peptide mimetics?

Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.